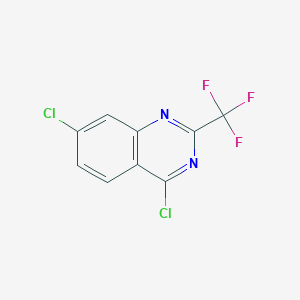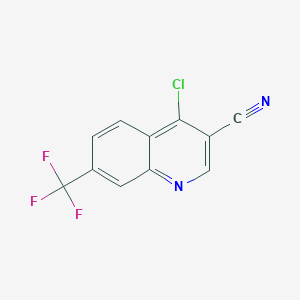
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de tigécycline est un antibiotique glycylcycline développé pour lutter contre les infections bactériennes, en particulier celles causées par des bactéries résistantes aux antibiotiques. C'est un dérivé de la minocycline et appartient à la classe des antibiotiques de la tétracycline. Le chlorhydrate de tigécycline est administré par voie intraveineuse et est connu pour sa large activité contre les bactéries Gram-positives et Gram-négatives, y compris les souches multi-résistantes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de tigécycline implique plusieurs étapes, commençant par la préparation de la 9-amino minocycline. Cet intermédiaire est ensuite mis en réaction avec un ester de triazine actif en présence de N-méthyl-2-pyrrolidone comme solvant. La réaction est effectuée à basse température (0 °C à 5 °C) puis laissée progresser à température ambiante (20 °C à 30 °C) pendant plusieurs heures. Le produit est ensuite précipité en utilisant de l'acétone et purifié par cristallisation .
Méthodes de production industrielle
La production industrielle du chlorhydrate de tigécycline suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final. L'utilisation de techniques chromatographiques avancées est courante dans la purification et la quantification du chlorhydrate de tigécycline .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de tigécycline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est son interaction avec les enzymes monooxygénases, qui peut conduire à l'hydroxylation de la tigécycline .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le chlorhydrate de tigécycline comprennent les agents oxydants, les agents réducteurs et divers solvants comme la N-méthyl-2-pyrrolidone et l'acétone. Les conditions réactionnelles impliquent généralement des températures contrôlées et des niveaux de pH pour assurer les transformations chimiques souhaitées .
Principaux produits formés
Les principaux produits formés à partir des réactions du chlorhydrate de tigécycline comprennent les dérivés hydroxylés et d'autres formes modifiées qui conservent une activité antibactérienne. Ces produits sont souvent étudiés pour comprendre le métabolisme du médicament et les mécanismes de résistance .
Applications de la recherche scientifique
Le chlorhydrate de tigécycline a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des antibiotiques glycylcycline.
Biologie : Employé dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques.
Médecine : Étudié pour son efficacité dans le traitement de diverses infections bactériennes, y compris celles causées par des souches multi-résistantes.
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et systèmes d'administration de médicaments .
Mécanisme d'action
Le chlorhydrate de tigécycline exerce ses effets antibactériens en inhibant la synthèse des protéines dans les bactéries. Il se lie à la sous-unité ribosomale 30S, bloquant l'entrée des molécules d'ARNt amino-acylées dans le site A du ribosome. Cela empêche l'incorporation de résidus d'acides aminés dans les chaînes peptidiques en élongation, inhibant ainsi la croissance bactérienne .
Applications De Recherche Scientifique
Tigecycline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactions of glycylcycline antibiotics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its efficacy in treating various bacterial infections, including those caused by multi-drug resistant strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mécanisme D'action
Tigecycline hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Composés similaires
Minocycline : Un antibiotique de la tétracycline dont la tigécycline est dérivée.
Doxycycline : Un autre antibiotique de la tétracycline ayant un mécanisme d'action similaire.
Tétracycline : Le composé parent de la classe des antibiotiques de la tétracycline.
Unicité du chlorhydrate de tigécycline
Le chlorhydrate de tigécycline est unique en raison de sa capacité à surmonter les mécanismes de résistance courants de la tétracycline, tels que les pompes d'efflux et la protection ribosomale. Cela le rend efficace contre un éventail plus large d'agents pathogènes bactériens, y compris les souches multi-résistantes .
Propriétés
IUPAC Name |
4-chloro-7-(trifluoromethyl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF3N2/c12-10-6(4-16)5-17-9-3-7(11(13,14)15)1-2-8(9)10/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFHTWFQIYUQSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650689 |
Source


|
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157301-81-0 |
Source


|
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

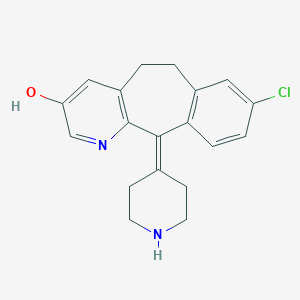
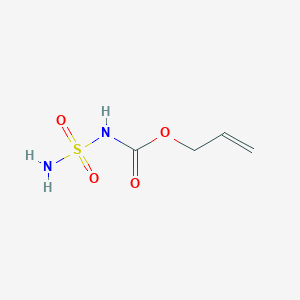
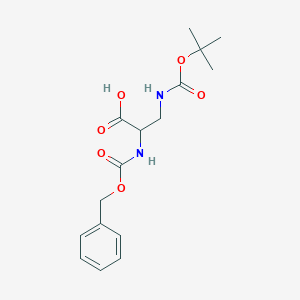
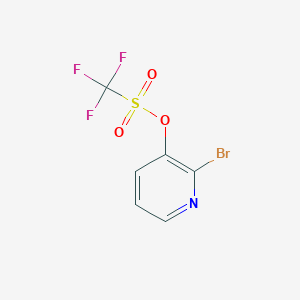
![1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B129385.png)

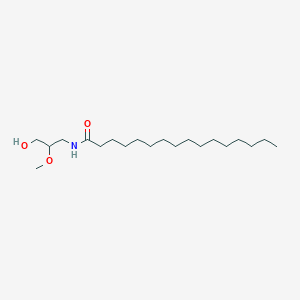
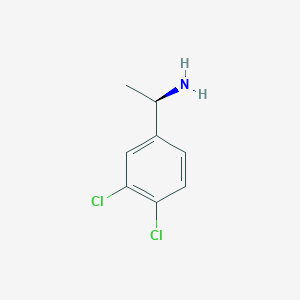

![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
